molecular formula C11H8ClF2N4NaO3S B12903902 Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate CAS No. 84100-32-3

Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate

Cat. No.: B12903902
CAS No.: 84100-32-3
M. Wt: 372.71 g/mol
InChI Key: MFCDEHPQPKZEKI-UHFFFAOYSA-M
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Description

Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring is synthesized through a series of reactions involving chlorination and fluorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial methods also incorporate purification steps to remove any impurities that may affect the compound’s performance in its applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives, depending on the nucleophile used .

Scientific Research Applications

Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate: Unique due to its specific substitution pattern on the pyrimidine ring.

    Sodium 2-amino-6-((5-chloro-4-pyrimidinyl)amino)toluene-4-sulphonate: Lacks the fluorine atoms, leading to different chemical properties and biological activities.

    Sodium 2-amino-6-((2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate: Lacks the chlorine atom, resulting in variations in reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Sodium 2-amino-6-((5-chloro-2,6-difluoro-4-pyrimidinyl)amino)toluene-4-sulphonate is a complex organic compound known for its significant biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Properties

The compound's molecular formula is C₁₁H₈ClF₂N₄NaO₃S, with a molecular weight of approximately 372.71 g/mol. It features a sulphonate group that enhances its solubility in aqueous environments, making it suitable for various biological applications. The presence of the pyrimidine ring is crucial for its interaction with biological targets, contributing to its efficacy in therapeutic contexts.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated for its ability to inhibit the growth of various pathogenic microorganisms. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications as an antimicrobial agent in clinical settings.

Enzyme Inhibition

The compound has also been studied for its role in inhibiting specific enzymes associated with disease pathways. For instance, it may interact with enzymes involved in nucleotide synthesis or metabolic pathways related to cancer and infectious diseases. This inhibition can lead to reduced cell proliferation in certain cancer cell lines, highlighting its potential as a therapeutic agent.

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The compound binds to specific receptors or enzymes, altering their activity.
  • Cellular Uptake : Enhanced solubility allows for better cellular uptake, increasing bioavailability.
  • Targeting Pathways : It may target critical metabolic pathways, leading to apoptosis in cancer cells or inhibiting pathogen growth.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a new antimicrobial agent.

Cancer Research

In cancer research, the compound was tested against various cancer cell lines. Findings showed that it inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of key survival pathways within the cells.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Sodium 3-amino-5-(trifluoromethyl)benzenesulfonateContains trifluoromethyl groupMore hydrophobic; limited antimicrobial activity
5-Chloro-2,4-diaminopyrimidineLacks sulfonate groupFocused on antifolate activity; less effective against bacteria
Sodium 2-amino-6-(methylthio)pyrimidinylaminotolueneContains methylthio groupDifferent electronic properties; varied reactivity

This table illustrates how this compound's unique structure contributes to its enhanced biological activity compared to similar compounds.

Properties

CAS No.

84100-32-3

Molecular Formula

C11H8ClF2N4NaO3S

Molecular Weight

372.71 g/mol

IUPAC Name

sodium;3-amino-5-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-4-methylbenzenesulfonate

InChI

InChI=1S/C11H9ClF2N4O3S.Na/c1-4-6(15)2-5(22(19,20)21)3-7(4)16-10-8(12)9(13)17-11(14)18-10;/h2-3H,15H2,1H3,(H,16,17,18)(H,19,20,21);/q;+1/p-1

InChI Key

MFCDEHPQPKZEKI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1NC2=C(C(=NC(=N2)F)F)Cl)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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